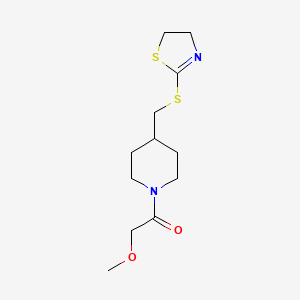
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .
Synthesis Analysis
The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as NMR spectroscopy and X-ray crystallography. NMR spectroscopy can provide information about the number and type of atoms in a molecule, as well as their connectivity . X-ray crystallography can provide a three-dimensional picture of the molecule .Chemical Reactions Analysis
The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This can include changes in the functional groups, formation or breaking of bonds, and changes in stereochemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Aplicaciones Científicas De Investigación
Antibacterial Activity
Research demonstrates the antibacterial potential of chromen-2-one derivatives, highlighting their effectiveness against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds exhibit significant bacteriostatic and bactericidal properties, suggesting their application in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Liquid Crystalline Properties
Another study focuses on the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups. These compounds, including variations with alkoxy terminal chains, exhibited nematic and smectic A liquid crystalline phases, highlighting their potential in the development of liquid crystal displays and other optical applications (Abboud, Lafta, & Tomi, 2017).
Photochromic Applications
The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes has been reported. These compounds show promising photochromic behavior, which could be exploited in creating smart materials for optical data storage or UV protection coatings (Queiroz et al., 2000).
Anti-Cancer Activity
A novel curcumin ester synthesized from a 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl scaffold demonstrated significant anti-hepatic cancer activity. This suggests the compound's utility in medicinal chemistry for designing new anticancer drugs (Srivastava et al., 2017).
Synthetic Applications
Research into the Michael addition reaction for synthesizing Warfarin analogs using polystyrene-supported catalysts underscores the synthetic utility of chromen-2-one derivatives in creating clinically relevant compounds. This process highlights an environmentally friendly approach to drug synthesis and the potential for creating a variety of biologically active molecules (Alonzi et al., 2014).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the condensation of 3-nitrobenzoic acid with 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with a base such as triethylamine to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane and stir for 30 minutes at room temperature to activate the coupling agent.", "Step 2: Add 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride to the reaction mixture and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Step 3: Quench the reaction by adding triethylamine and stir for an additional 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product." ] } | |
Número CAS |
610753-59-8 |
Fórmula molecular |
C23H15NO7 |
Peso molecular |
417.373 |
Nombre IUPAC |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |
InChI |
InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 |
Clave InChI |
MBUPLZLMBSISQG-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



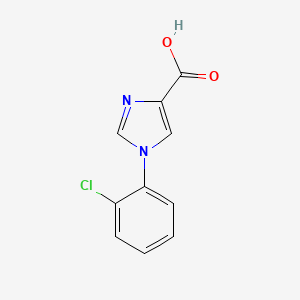
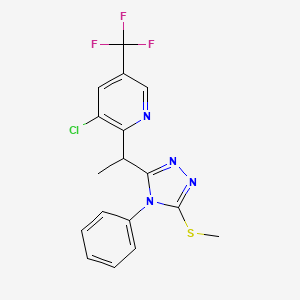

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)
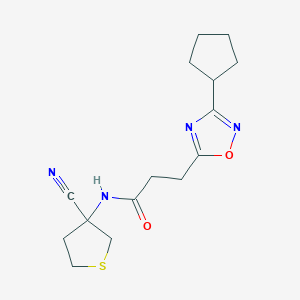
![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)
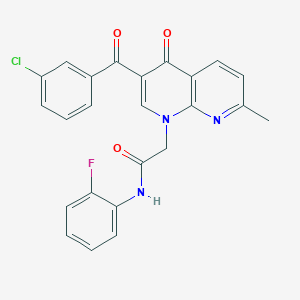
![N-(5-chloro-2-methylphenyl)-2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2975447.png)
![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)
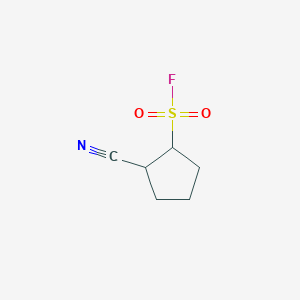
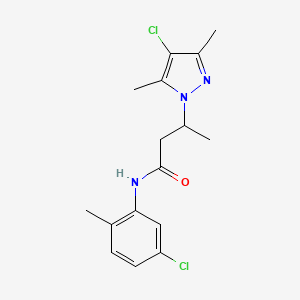
![2-[4-[[6-(3,5-Dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-5-ethylpyrimidine](/img/structure/B2975452.png)
![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)
